![molecular formula C30H32N14O6S2 B13784298 Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt CAS No. 85587-35-5](/img/structure/B13784298.png)
Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt, also known as Direct Brown 44, is a synthetic azo dye. This compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonic acid functionalities. It is primarily used in the textile industry for dyeing and printing applications due to its excellent color properties and stability .
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves several steps:
Diazotization: The process begins with the diazotization of benzene-1,3-diamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-diamino-3,1-phenylene to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the sulfonated azo compound is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic conditions, leading to the cleavage of azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite . The major products formed from these reactions are typically nitro compounds, amines, and sulfonate esters .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt has several scientific research applications:
Chemistry: It is used as a model compound for studying azo dye chemistry and the mechanisms of azo bond cleavage and formation.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems due to their ability to undergo specific chemical transformations.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves the interaction of its azo groups with various substrates. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous dyeing processes .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt can be compared with other azo dyes such as:
Direct Red 28: Similar in structure but with different substituents on the aromatic rings, leading to variations in color properties and solubility.
Direct Blue 1: Contains different azo linkages and substituents, resulting in a blue color instead of brown.
Direct Yellow 12: Features different aromatic substituents, giving it a yellow hue and different chemical reactivity.
The uniqueness of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt lies in its specific combination of azo groups and sulfonic acid functionalities, which confer distinct color properties and chemical reactivity .
Eigenschaften
CAS-Nummer |
85587-35-5 |
|---|---|
Molekularformel |
C30H32N14O6S2 |
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
diazanium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.2H3N/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);2*1H3 |
InChI-Schlüssel |
YNFWHCCJLKKICU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
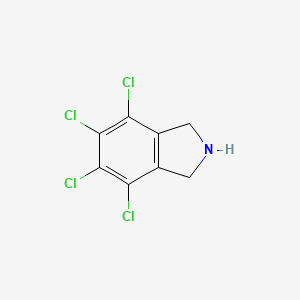
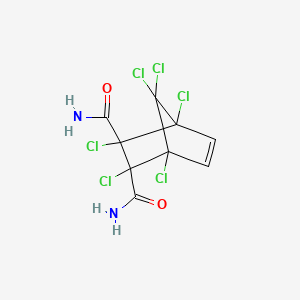


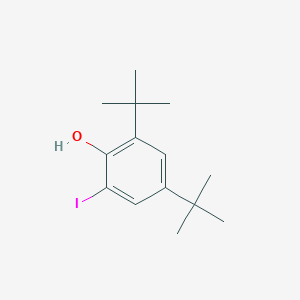
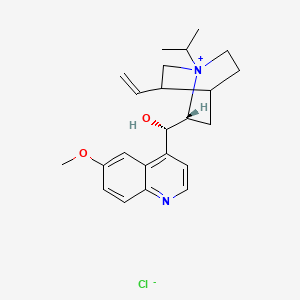

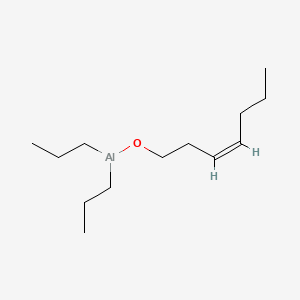
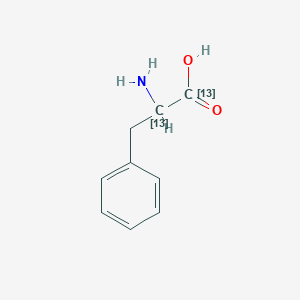
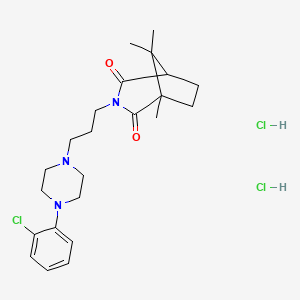
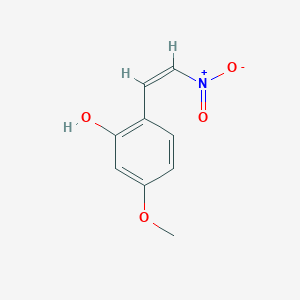

![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
